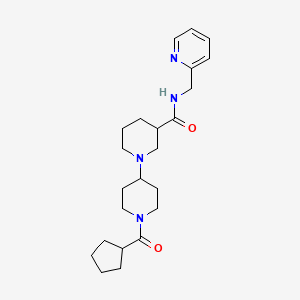![molecular formula C17H21N5O2 B5263428 N-(2-methoxyphenyl)-2-[4-(pyrimidin-2-yl)piperazin-1-yl]acetamide](/img/structure/B5263428.png)
N-(2-methoxyphenyl)-2-[4-(pyrimidin-2-yl)piperazin-1-yl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-methoxyphenyl)-2-[4-(pyrimidin-2-yl)piperazin-1-yl]acetamide is a complex organic compound that features a methoxyphenyl group, a pyrimidinyl group, and a piperazinyl group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxyphenyl)-2-[4-(pyrimidin-2-yl)piperazin-1-yl]acetamide typically involves multiple steps:
Formation of the Piperazine Derivative: The piperazine ring can be functionalized with a pyrimidinyl group through nucleophilic substitution reactions.
Acylation Reaction: The functionalized piperazine can then be acylated with an acetamide group.
Methoxyphenyl Introduction: Finally, the methoxyphenyl group can be introduced through electrophilic aromatic substitution.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxyphenyl group.
Reduction: Reduction reactions could target the pyrimidinyl group or the acetamide moiety.
Substitution: Both nucleophilic and electrophilic substitution reactions are possible, especially on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce amines or alcohols.
Applications De Recherche Scientifique
N-(2-methoxyphenyl)-2-[4-(pyrimidin-2-yl)piperazin-1-yl]acetamide could have several applications:
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use as a probe in biochemical assays.
Medicine: Possible therapeutic applications, such as acting on specific receptors or enzymes.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action would depend on the specific biological target. For instance, if the compound acts on a receptor, it might bind to the active site and modulate the receptor’s activity. The molecular targets could include enzymes, ion channels, or other proteins involved in cellular signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(2-methoxyphenyl)-2-[4-(pyridin-2-yl)piperazin-1-yl]acetamide
- N-(2-methoxyphenyl)-2-[4-(pyrimidin-4-yl)piperazin-1-yl]acetamide
Uniqueness
N-(2-methoxyphenyl)-2-[4-(pyrimidin-2-yl)piperazin-1-yl]acetamide may have unique properties due to the specific positioning of the pyrimidinyl group, which could influence its binding affinity and selectivity for biological targets.
Propriétés
IUPAC Name |
N-(2-methoxyphenyl)-2-(4-pyrimidin-2-ylpiperazin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5O2/c1-24-15-6-3-2-5-14(15)20-16(23)13-21-9-11-22(12-10-21)17-18-7-4-8-19-17/h2-8H,9-13H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVWWBRGZVVFRCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CN2CCN(CC2)C3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-{[4-(3-Fluorobenzyl)piperazin-1-yl]carbonyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B5263345.png)
![(3S*,4R*)-4-(hydroxymethyl)-1-{[3-(trifluoromethyl)-1H-pyrazol-5-yl]carbonyl}-3-piperidinol](/img/structure/B5263347.png)
![1-benzyl-N-[2-(3-methylphenoxy)ethyl]-4-piperidinecarboxamide](/img/structure/B5263349.png)
![5-methyl-3-[3-(3-methyl-2-oxo-1-oxa-3,7-diazaspiro[4.4]non-7-yl)-3-oxopropyl]-1,3-benzoxazol-2(3H)-one](/img/structure/B5263351.png)
![3-[4-(adamantan-1-yl)piperazin-1-yl]-1-phenylpyrrolidine-2,5-dione](/img/structure/B5263371.png)
![N,N'-(4-nitro-1,3-phenylene)bis[3-(4-methylphenyl)acrylamide]](/img/structure/B5263379.png)

![methyl 5-[4-(acetyloxy)phenyl]-2-(4-methoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5263414.png)

![2-{1-[(4-ethyl-2-methyl-1,3-thiazol-5-yl)methyl]-2-pyrrolidinyl}-5-fluoro-1H-benzimidazole](/img/structure/B5263424.png)
![2-[1-(furan-3-ylmethyl)-3-oxopiperazin-2-yl]-N-[2-(2H-triazol-4-ylsulfanyl)ethyl]acetamide](/img/structure/B5263433.png)
![1-[6-(aminocarbonyl)pyrazin-2-yl]-4-(3-methylphenoxy)piperidine-4-carboxylic acid](/img/structure/B5263441.png)
![3-[5-[(E)-[3-methyl-5-oxo-1-(2,4,6-trichlorophenyl)pyrazol-4-ylidene]methyl]furan-2-yl]benzoic acid](/img/structure/B5263445.png)
![4-{5-[(4-chloro-3-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}-1,2,5-oxadiazol-3-amine](/img/structure/B5263450.png)
